CL-387785

概要

科学的研究の応用

CL-387785 has several scientific research applications, including:

Cancer Research: It is used to study the inhibition of EGFR in cancer cells, particularly in non-small cell lung cancer.

Cell Signaling Studies: Researchers use this compound to investigate the role of EGFR in cell signaling pathways.

Drug Resistance Studies: It is used to study mechanisms of resistance to EGFR inhibitors and to develop strategies to overcome resistance.

作用機序

CL-387785は、上皮成長因子受容体のキナーゼ活性を不可逆的に阻害することで効果を発揮します。this compoundは受容体に共有結合し、受容体の自己リン酸化とその後の下流シグナル伝達経路の活性化を防ぎます。 この阻害は、EGFRを過剰発現する細胞における細胞増殖の抑制とアポトーシスの増加につながります .

生化学分析

Biochemical Properties

CL-387,785 interacts with the EGFR, a protein that is often overexpressed in various types of cancer cells . It inhibits EGFR kinase activity as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This interaction is irreversible, meaning that once CL-387,785 binds to the EGFR, it permanently deactivates the receptor .

Cellular Effects

In cellular processes, CL-387,785 has been shown to block EGF-mediated growth in A431 cells . It inhibits the proliferation of cells that overexpress EGFR or c-ErbB2 by covalently binding to the EGFR . This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Molecular Mechanism

At the molecular level, CL-387,785 exerts its effects by binding covalently to the ATP-binding pocket of the EGFR, thereby inhibiting the receptor’s kinase activity . This prevents the EGFR from activating downstream signaling pathways that promote cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CL-387,785 have been observed over time. The compound has been shown to inhibit cell proliferation in a concentration- and time-dependent manner . Over time, cells treated with CL-387,785 show a decrease in proliferation and an increase in apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of CL-387,785 vary with different dosages . At high doses, the compound has been shown to profoundly block the growth of tumors that overexpress EGFR

Metabolic Pathways

Given its role as an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .

Transport and Distribution

Given its role as an EGFR inhibitor, it likely interacts with transporters or binding proteins that are involved in the EGFR signaling pathway .

Subcellular Localization

Given its role as an EGFR inhibitor, it likely localizes to the cell membrane where the EGFR is located

準備方法

合成経路と反応条件

CL-387785の合成には、キナゾリンコアの調製から始まるいくつかのステップが含まれます。主なステップには以下が含まれます。

キナゾリンコアの形成: これは、2-アミノベンゾニトリルとホルムアミドの反応によってキナゾリン環を形成します。

臭素化: キナゾリンコアは次に、臭素を使用して臭素化され、所望の位置に臭素原子を導入します。

カップリング反応: 臭素化されたキナゾリンは、3-ブロモアニリンとカップリングして、目的の生成物を形成します.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高めるために反応条件を最適化することが含まれます。重要な考慮事項には以下が含まれます。

反応温度と時間: 最大の収率を得るためにこれらのパラメーターを最適化します。

化学反応の分析

反応の種類

CL-387785は、以下を含むいくつかの種類の化学反応を起こします。

置換反応: この化合物中の臭素原子は、他の官能基と置換することができます。

酸化と還元: この化合物は、特定の条件下で酸化と還元反応を起こすことができます.

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。

形成された主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、異なる官能基を持つthis compoundのさまざまな誘導体をもたらす可能性があります .

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

CL-387785は、その不可逆的な結合機構により、他のEGFR阻害剤とは異なります。類似の化合物には以下が含まれます。

ゲフィチニブ: 可逆的なEGFR阻害剤。

エルロチニブ: 別の可逆的なEGFR阻害剤。

結論

This compoundは、特にEGFR阻害と癌研究の研究において、科学研究における貴重な化合物です。その独特の不可逆的な結合機構は、他のEGFR阻害剤とは異なり、癌治療における薬剤耐性を理解し克服するための重要なツールとなっています。

特性

IUPAC Name |

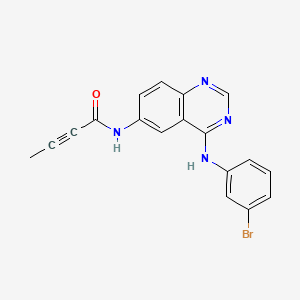

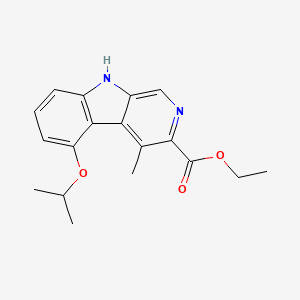

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYYWOYVBXILOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236539 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-06-8 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL-387785 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-387785 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CL-387,785 is an irreversible inhibitor of the EGFR tyrosine kinase. [] It binds to the ATP-binding site of EGFR and forms a covalent bond with Cys 773, leading to irreversible inhibition of EGFR tyrosine kinase activity. []

ANone: CL-387,785 binding to EGFR leads to the inhibition of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. [, , ] This inhibition results in decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , , , , ]

ANone: The provided research papers primarily focus on the biological activity of CL-387,785 and do not provide specific details on its material compatibility or stability under various conditions.

ANone: CL-387,785 functions as an enzyme inhibitor and does not display inherent catalytic properties. Its primary mechanism of action involves binding to and blocking the activity of the EGFR tyrosine kinase.

ANone: Molecular modeling has been used to study the interaction of CL-387,785 with EGFR. [, ] These studies provided insights into the binding mode of CL-387,785 and its ability to overcome the resistance conferred by the T790M mutation.

ANone: While the provided papers don't delve into specific structural modifications of CL-387,785, they do highlight the impact of EGFR mutations on its efficacy. [, , ] For instance, the T790M mutation in EGFR reduces the sensitivity to reversible EGFR inhibitors but not CL-387,785. [, ] Additionally, research on similar quinazoline derivatives suggests that modifications with biarylamino groups at the 4-position can negatively impact autophagic clearance. []

ANone: The provided research papers focus on the biological activity of CL-387,785 and do not provide detailed information on its stability under various conditions or specific formulation strategies.

ANone: The provided research articles primarily focus on the preclinical investigation of CL-387,785 and do not cover details regarding specific SHE regulations or compliance requirements.

ANone: While not extensively detailed, some studies suggest that the route of administration can affect the bioavailability of CL-387,785. [] Oral administration may lead to lower bioavailability compared to intraperitoneal administration, potentially due to factors like first-pass metabolism.

ANone: CL-387,785 demonstrates a clear relationship between its pharmacodynamic and in vivo effects. Inhibition of EGFR phosphorylation and downstream signaling correlates with reduced tumor growth and increased apoptosis in preclinical models. [, , , , ]

ANone: CL-387,785 has shown efficacy in various in vitro and in vivo models of EGFR-mutant cancers. These include cell lines such as H1975, HCC827, and PC-9, as well as xenograft models of lung adenocarcinoma. [, , , , , , , ]

ANone: CL-387,785 treatment leads to cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines. [, , ] Furthermore, it induces apoptosis in these cells, as evidenced by increased PARP cleavage and Annexin V staining. [, , ]

ANone: While CL-387,785 can overcome the T790M-mediated resistance seen with reversible EGFR TKIs, research has identified novel EGFR mutations, such as L718Q, L844V, and C797S, which can confer resistance to CL-387,785. [, ] Additionally, other resistance mechanisms include MET amplification and activation of alternative signaling pathways like HGF/MET. [, ]

ANone: The provided research papers primarily focus on the preclinical investigation of CL-387,785 and do not contain comprehensive data regarding its toxicity profile in humans.

ANone: The provided research papers do not provide information about drug delivery, biomarkers, analytical methods, environmental impact, dissolution/solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications for CL-387,785.

ANone: Intriguingly, research indicates that CL-387,785 might have potential in Alzheimer's disease treatment. [, ] It was found that CL-387,785 can modulate autophagy, a cellular process implicated in AD pathogenesis, and improve cognitive function in a mouse model of AD. This highlights the potential for cross-disciplinary applications of this EGFR inhibitor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)